1-Azido-2-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-(2-nitroethenyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a nitroethenyl group (-CH=CHNO₂) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2-(2-nitroethenyl)benzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of benzene to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and azidation processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azido-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN)
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of azido-substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-Azido-2-(2-nitroethenyl)benzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Azido-2-(2-nitroethenyl)benzene involves its reactive azido group, which can undergo nucleophilic substitution reactions. The azido group acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications, including the formation of triazoles through cycloaddition reactions .
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
2-Azido-1-nitroethenylbenzene: Positional isomer with different reactivity due to the placement of functional groups.
1-Azido-4-nitrobenzene: Para-substituted compound with different electronic properties
Uniqueness: 1-Azido-2-(2-nitroethenyl)benzene is unique due to the presence of both azido and nitroethenyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
154088-86-5 |
---|---|
Molekularformel |
C8H6N4O2 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
1-azido-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6N4O2/c9-11-10-8-4-2-1-3-7(8)5-6-12(13)14/h1-6H |
InChI-Schlüssel |
KURSSAQLXMHBNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.